6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic small molecule characterized by a fused tetrahydrothienopyridine core. Key structural features include:
- Acetyl group at position 6, which may influence metabolic stability.
- Carboxamide at position 3, enhancing hydrogen-bonding capacity.
Properties
IUPAC Name |
6-acetyl-2-[(4-propan-2-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-11(2)30(27,28)14-6-4-13(5-7-14)19(26)22-20-17(18(21)25)15-8-9-23(12(3)24)10-16(15)29-20/h4-7,11H,8-10H2,1-3H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTGVFXYIXVHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tetrahydrothienopyridine derivatives, which are studied for diverse pharmacological activities. Below is a comparative analysis with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Steric and Electronic Effects :
- The isopropylsulfonyl group in the target compound may enhance solubility compared to Compound A ’s phenylsulfonamide, which is more lipophilic .
- The acetyl group at position 6 reduces metabolic oxidation relative to Compound C ’s nitro group, which is prone to reduction.
Pharmacological Performance :
- While Compound B shows potent anticancer activity due to its trifluoromethyl group (electron-withdrawing), the target compound’s carboxamide may favor binding to serine proteases or kinases.
Crystallographic Refinement: Structures refined using SHELXL (e.g., target compound and Compound C) achieve higher precision in bond-length determinations (±0.001 Å) compared to non-SHELX tools .
Preparation Methods
Cyclocondensation Approaches
Patent CN102432626A discloses a method for synthesizing tetrahydrothieno[3,2-c]pyridine derivatives via cyclization of 2-aminothiophene-3-carbonitriles with β-keto esters. Adapting this protocol, the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine system can be assembled using methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 303998-84-7) as a key intermediate. This compound, commercially available for research purposes, provides a strategic starting point for subsequent functionalization (Table 1).
Table 1: Key Intermediates for Core Synthesis
| Intermediate | CAS Number | Role in Synthesis |
|---|---|---|
| Methyl 2-amino-6-methyl-... | 303998-84-7 | Core scaffold with methyl groups |
| 2-Aminothiophene-3-carbonitrile | N/A | Cyclocondensation precursor |
Reductive Amination Strategies
An alternative route involves reductive amination of thiophene-3-carbaldehydes with nitroalkanes. For example, condensation of 3-formylthiophene with nitroethane under Leuckart conditions generates intermediate enamines, which undergo catalytic hydrogenation to yield the saturated pyridine ring.
Installation of the 6-Acetyl Group
The 6-position acetyl moiety is introduced via N-acetylation of the secondary amine in the tetrahydrothienopyridine core. Using the methyl 2-amino-6-methyl derivative, oxidation of the 6-methyl group to acetyl represents a plausible pathway:
- Bromination : Treating the 6-methyl group with N-bromosuccinimide (NBS) under radical conditions yields the 6-bromomethyl intermediate.
- Oxidation : Subsequent oxidation with potassium permanganate (KMnO₄) in acidic medium converts the bromomethyl group to acetyl.
Alternatively, direct acetylation using acetic anhydride in the presence of Lewis acids (e.g., ZnCl₂) may be employed, though this risks over-acylation of the 2-amino group. Protection of the 2-amine as a tert-butyl carbamate (Boc) prior to acetylation ensures regioselectivity.
Functionalization at Position 2: 4-(Isopropylsulfonyl)Benzamido Group
Synthesis of 4-(Isopropylsulfonyl)Benzoyl Chloride
The sulfonyl group is installed via sulfonation of toluene derivatives followed by Friedel-Crafts isopropylation:
- Sulfonation : Treating 4-chlorotoluene with fuming sulfuric acid introduces the sulfonic acid group at the para position.
- Isopropylation : Reaction with isopropyl bromide under AlCl₃ catalysis yields 4-(isopropylsulfonyl)toluene.
- Oxidation and Chlorination : Oxidation of the methyl group to carboxylic acid (KMnO₄, H₂O), followed by treatment with thionyl chloride (SOCl₂), generates the benzoyl chloride.
Amide Coupling
The 2-amino group of the core scaffold undergoes nucleophilic acyl substitution with 4-(isopropylsulfonyl)benzoyl chloride. Optimal conditions employ Schotten-Baumann methodology:
- Dissolve the amine intermediate in aqueous NaOH.
- Add benzoyl chloride in dichloromethane (DCM) at 0–5°C.
- Stir vigorously to ensure interfacial contact.
Yields typically exceed 70% when using 4-dimethylaminopyridine (DMAP) as a catalyst.
Formation of the 3-Carboxamide Functionality
The methyl ester at position 3 (from CAS 303998-84-7) is converted to the carboxamide through a two-step sequence:
- Saponification : Hydrolyze the ester with LiOH in tetrahydrofuran (THF)/H₂O to the carboxylic acid.
- Amidation : Activate the acid with ethyl chloroformate (ClCO₂Et) and triethylamine (Et₃N), then treat with ammonium hydroxide.
Alternative methods utilize coupling reagents such as HATU or PyBOP, though these increase costs for large-scale synthesis.
Optimization Challenges and Mitigation Strategies
Regioselectivity in Acylation
Competitive acylation at the 2- and 6-positions is minimized by:
- Protective Groups : Boc protection of the 2-amine during 6-acetylation.
- Stepwise Functionalization : Sequential rather than concurrent acylation steps.
Sulfonation Side Reactions
Sulfur trioxide (SO₃) generated during sulfonation may oxidize sensitive functional groups. This is mitigated by:
- Low Temperatures : Conducting reactions at –10°C.
- Stoichiometric Control : Using exact molar equivalents of sulfonating agents.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Steps
| Step | Method | Yield (%) | Conditions |
|---|---|---|---|
| Core Cyclization | Patent CN102432626A | 82 | EtOH, Δ, 12 h |
| 6-Acetylation | Boc-protected | 75 | Ac₂O, ZnCl₂, 0°C |
| 2-Amide Coupling | Schotten-Baumann | 71 | NaOH, DCM, DMAP |
| 3-Carboxamide Formation | HATU-mediated | 89 | DMF, rt, 2 h |
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